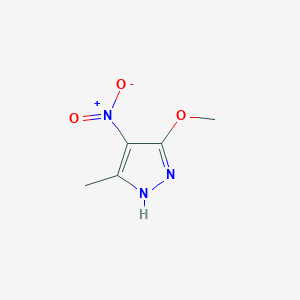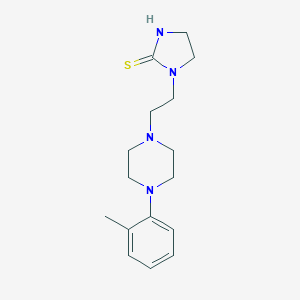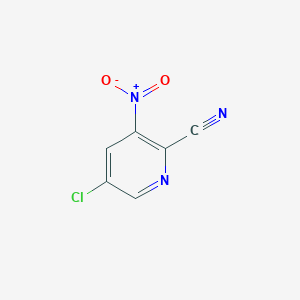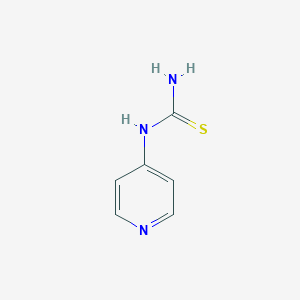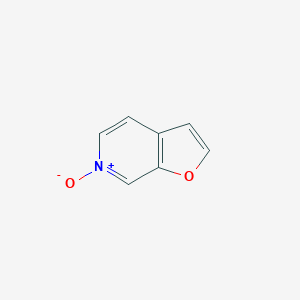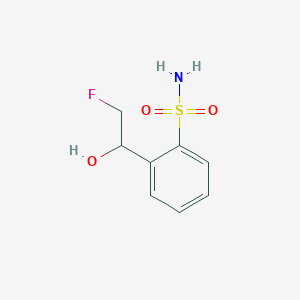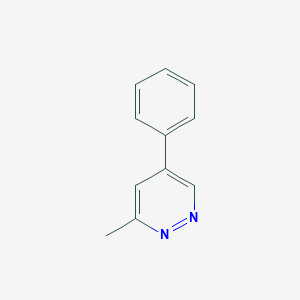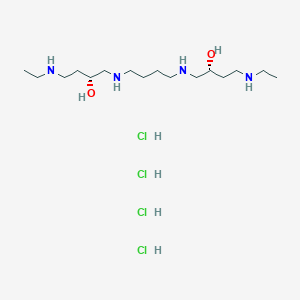
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TAD and is known for its ability to interact with biological systems in a unique and specific manner. In
Mechanism Of Action
TAD interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. TAD has a unique shape that allows it to fit into specific binding pockets on proteins, resulting in the modulation of protein activity. TAD has also been shown to stabilize protein-protein interactions, leading to the formation of protein complexes.
Biochemical And Physiological Effects
TAD has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of protein-protein interactions, and the inhibition of protein aggregation. TAD has also been shown to affect the structure and function of membrane proteins, leading to changes in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TAD in lab experiments is its specificity for certain proteins and binding pockets. This allows for the precise modulation of protein activity and the study of specific biological processes. However, one limitation of TAD is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of TAD in scientific research. One area of interest is the development of TAD-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TAD can be used in the study of protein misfolding and aggregation, which are associated with various neurodegenerative diseases. Finally, the development of new TAD derivatives with improved specificity and binding affinity could lead to further advancements in the field of molecular biology.
In conclusion, 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has potential applications in various scientific research fields. Its specificity for certain proteins and binding pockets makes it a useful tool for the study of protein-protein interactions and the modulation of protein activity. While there are limitations to its use in lab experiments, the future directions for TAD research are promising and could lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
TAD can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 1,2-diaminoethane with 1,8-dibromooctane to form the intermediate compound, 3,8-diazaoctane-1,8-diamine. This intermediate is then reacted with 1,3-dibromopropane to form the compound, 3,8,13-triazaeicosane-1,20-diamine. Finally, the addition of hydrochloric acid to this compound results in the formation of TAD.
Scientific Research Applications
TAD has been used in various scientific research applications, including drug discovery, protein engineering, and molecular biology. TAD has been shown to interact with proteins in a specific manner, making it a useful tool for the study of protein-protein interactions. Additionally, TAD has been used to study the structure and function of enzymes, as well as the mechanisms of various biological processes.
properties
CAS RN |
177798-02-6 |
|---|---|
Product Name |
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))- |
Molecular Formula |
C16H42Cl4N4O2 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m1..../s1 |
InChI Key |
SCDBHUCANIJZED-WOLYCILSSA-N |
Isomeric SMILES |
CC[NH2+]CC[C@H](C[NH2+]CCCC[NH2+]C[C@@H](CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
Canonical SMILES |
CC[NH2+]CCC(C[NH2+]CCCC[NH2+]CC(CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
Other CAS RN |
177798-02-6 |
synonyms |
(2R)-4-ethylamino-1-[4-[[(2R)-4-ethylamino-2-hydroxy-butyl]amino]butyl amino]butan-2-ol tetrahydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



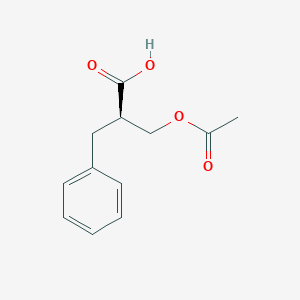
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

